N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide

Catalog No.
S15840462
CAS No.
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxypheno...

Product Name

N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide

IUPAC Name

N-tert-butyl-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)16-13(18)8-20-12-6-10(15)9(7-17)5-11(12)19-4/h5-7H,8H2,1-4H3,(H,16,18)

InChI Key

ZODHLVGUYBIUGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C(=C1)Cl)C=O)OC

N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide is an organic compound classified as an acetamide. Its molecular formula is C14H18ClNO4C_{14}H_{18}ClNO_{4}, and it has a molecular weight of 299.75 g/mol. The compound features a complex structure that includes a chloro-substituted aromatic ring, a formyl group, and a methoxy group, contributing to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science .

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloro group is capable of undergoing nucleophilic aromatic substitution, allowing it to be replaced by various nucleophiles .

The biological activity of N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide is largely dependent on its structural components. The presence of the formyl and methoxy groups may facilitate interactions with biological targets such as enzymes or receptors, potentially altering their activity. This compound has been investigated for its pharmacological properties, suggesting possible applications in drug development .

The synthesis of N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide typically involves several steps:

  • Formation of the Aromatic Ring: The chloro and methoxy-substituted aromatic ring can be synthesized through electrophilic aromatic substitution reactions.
  • Introduction of the Formyl Group: This can be achieved via the Vilsmeier-Haack reaction, which involves reacting the aromatic compound with a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
  • Acetamide Formation: The final step involves reacting the substituted aromatic compound with tert-butylamine and acetic anhydride to yield the acetamide derivative .

N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide has potential applications across several fields:

  • Medicinal Chemistry: It may serve as a lead compound in drug discovery due to its biological activity.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
  • Research: Its unique functional groups make it useful in studying enzyme interactions and other biochemical processes .

Studies on the interactions of N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide with biological targets are essential for understanding its mechanism of action. The specific interactions depend on its functional groups, which could influence binding affinity and specificity towards various enzymes or receptors. Such studies could provide insights into its potential therapeutic uses and guide further modifications for enhanced efficacy .

Several compounds share structural similarities with N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide, including:

Compound NameStructural FeaturesUnique Aspects
2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamideContains p-tolyl groupLacks tert-butyl substitution
2-(5-Chloro-4-hydroxymethyl-2-methoxyphenoxy)-N-(p-tolyl)acetamideHydroxymethyl instead of formylDifferent functional group
N-(p-tolyl)acetamideLacks phenoxy and formyl groupsSimpler structure
2-(5-Chloro-2-methoxyphenoxy)-N-(p-tolyl)acetamideLacks formyl groupDifferent reactivity profile

The uniqueness of N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in these similar compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

299.0924357 g/mol

Monoisotopic Mass

299.0924357 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

Explore Compound Types